{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with an indole core, a fluorophenoxyethyl group, and a phenylmethanone moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorophenoxyethyl group can be introduced through nucleophilic substitution reactions, while the phenylmethanone moiety can be added via Friedel-Crafts acylation. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorophenoxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenylmethanone moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone include other indole derivatives such as:
- 1-(2-fluorophenyl)-2-(1H-indol-3-yl)ethanone
- 1-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanone
- 1-(2-bromophenyl)-2-(1H-indol-3-yl)ethanone
These compounds share the indole core and phenylmethanone moiety but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s reactivity, biological activity, and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C23H18FNO2 |
---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H18FNO2/c24-20-11-5-7-13-22(20)27-15-14-25-16-19(18-10-4-6-12-21(18)25)23(26)17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
InChI-Schlüssel |
GVDOEEXQHVZFSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.